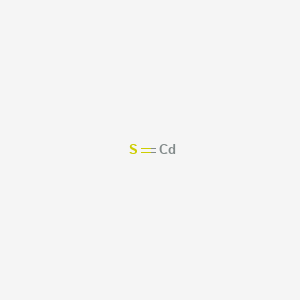

Cadmium sulfide

Descripción general

Descripción

Synthesis Analysis

- Cadmium sulfide nanoparticles can be synthesized using various methods including thermal decomposition of complex compounds (Dumbrava et al., 2005), chemical precipitation (Ra et al., 2015), and biosynthesis by photosynthetic bacteria (Bai et al., 2009).

Molecular Structure Analysis

- Cadmium sulfide exhibits a unique molecular structure, often analyzed through theoretical and experimental methods. Studies show variations in its structural properties based on the size and formation methods of CdS clusters (Joswig et al., 2000).

Chemical Reactions and Properties

- The chemical reactions of CdS are characterized by its interaction with various ligands, forming complexes that are often studied for their potential applications and properties (Bera et al., 2008).

Physical Properties Analysis

- The physical properties of CdS, such as its optical and electronic characteristics, are closely tied to its nanostructure. The size, shape, and composition of CdS nanoparticles significantly affect these properties (Ra et al., 2015).

Chemical Properties Analysis

- CdS nanoparticles exhibit unique chemical properties that are influenced by their method of synthesis and subsequent treatments. These properties are crucial for applications in various fields including electronics and photocatalysis (Bai et al., 2009).

Aplicaciones Científicas De Investigación

Photocurrent Measurements in Thin Films : CdS thin films, prepared using the sintering method, exhibit significant photocurrent responses to light illumination. These properties are important for photovoltaic applications (Sharma & Bhargava, 2020).

Use in Photovoltaic Applications : CdS, along with other chalcogenide nanocrystals, is being studied for its potential in photovoltaic devices. Its non-toxicity and earth-abundance make it an environmentally friendly option for such applications (Fu, 2018).

Enhanced Photocatalytic Performance for Hydrogen Production : Modified CdS hollow tubes have shown improved photocatalytic performance under visible light, particularly in hydrogen production, by preventing photo-corrosion and enhancing electron-hole recombination (Li et al., 2020).

Optical Bandgap Energy in Thin Films : The study of the optical bandgap energy of CdS, especially in thin films, is critical for its use in optoelectronic and photovoltaic devices. This research provides insights into the relationship between film properties and their applications (Ikhmayies & Ahmad-bitar, 2013).

Graded Energy Band Gap for Device Fabrication : The tunability of the energy band gap of CdS thin films suggests their suitability in device fabrication, such as in solar cells and optoelectronic applications. The concentration of constituents in the chemical bath affects the band gap, which is crucial for device performance (Oluyamo & Faremi, 2020).

Toxicological Evaluation for Bio-imaging : The use of CdS in fluorescent probes for bio-imaging has been evaluated, with studies indicating that CdS-based nanoparticles might be nonhazardous for cells/tissues, making them suitable for medical applications (Farias et al., 2018).

Deposition Techniques for Photovoltaic Devices : The deposition of CdS films through techniques like gas discharge has direct effects on the electrical and optical properties of the thin films, which is vital for their use in photovoltaic devices (Berg & Nasby, 1975).

Direcciones Futuras

Propiedades

IUPAC Name |

sulfanylidenecadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOBVZJTOIVNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdS | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown solid; Forms a colloid in hot water; [Hawley] Light yellow or orange solid; [Merck Index] Yellow odorless pieces; [MSDSonline], LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. | |

| Record name | Cadmium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

The log K(sp) (log solubility product constant) is 5.73, Soluble in acid, Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3., Forms a colloid in hot water, Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S, For more Solubility (Complete) data for CADMIUM SULFIDE (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm, Density: 4.826 g/cu cm, 4.8 g/cm³ | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

/The objective of this study was/ to fully understand the cytotoxicity of after-degradation /quantum dots/ (QDs)...Biomimetic method was proposed to synthesize cadmium sulfide (CdS) QDs. Thereafter MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay was conducted to evaluate their cytotoxicity. ...toxicity mechanism /was studied using/ intracellular reactive oxygen species (ROS) measurement with /dichlorodihydrofluorescein diacetate/ DCFH-DA, glutathione (GSH) measurement with /5,5'-dithio-bis(2-nitrobenzoic acid); Ellman reagent/ DTNB, and cellular cadmium assay using atomic absorption spectrometer. Microsized CdS were simultaneously tested as a comparison. MTT assay results indicated that CdS QDs are more toxic than microsized CdS especially at concentrations below 40 ug/mL. While microsized CdS did not trigger ROS elevation, CdS QDs increase ROS by 20-30% over control levels. However, they both deplete cellular GSH significantly at the medium concentration of 20 ug/mL. In the presence of /N-acetyl cysteine/ NAC, cells are partially protected from CdS QDs, but not from microsized particles. Additionally, nearly 20% of cadmium was released from CdS nanoparticles within 24 hr, which also accounts for QDs' toxicity. Intracellular ROS production, GSH depletion, and cadmium ions (Cd(2+)) release are possible mechanisms for CdS QDs' cytotoxicity. .../It is/ also suggested that with QD concentration increasing, the principal toxicity mechanism changes from intracellular oxidative stress to Cd(2+) release. | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cadmium sulfide | |

Color/Form |

Yellow-orange hexagonal crystals, Light-yellow or orange-colored cubic or hexagonal crystals., Yellow or brown powder, Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. | |

CAS RN |

1306-23-6, 68859-25-6 | |

| Record name | Cadmium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfide (CdS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Yellow 37 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

approximately 1480 °C | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.